CVD Precursor Viability: Aluminum Bis(2-ethylhexanoate) vs. Aluminum Acetylacetonate and Alkylaluminum
Aluminum 2-ethylhexanoate enables atmospheric-pressure CVD of amorphous Al2O3 at ≥480 °C, a processing condition incompatible with pyrophoric alkylaluminum precursors. Its non-toxic, easy-to-handle nature provides a quantifiable safety and operational advantage, offering a viable alternative to aluminum β-diketonates (e.g., acetylacetonate) and alkoxides for low-temperature Al2O3 production [1]. The deposition rate and temperature are comparable to established low-temperature CVD methods but without the need for vacuum or inert atmospheres [1].
| Evidence Dimension | CVD Operational Viability |
|---|---|
| Target Compound Data | Atmospheric-pressure CVD, amorphous film at ≥480 °C, air-stable |
| Comparator Or Baseline | Alkylaluminum: pyrophoric, requires inert conditions; Aluminum β-diketonate (acetylacetonate): air-stable but typically requires vacuum or higher temperature |
| Quantified Difference | Enables atmospheric-pressure deposition vs. vacuum/inert requirements for comparators |
| Conditions | Atmospheric-pressure CVD, glass and Si(100) substrates |
Why This Matters
Procurement for thin-film processing should prioritize this compound when atmospheric handling and simplified reactor design are required, reducing capital and operational costs associated with pyrophoric precursors.
- [1] Maruyama, T., & Nakai, T. (1991). Aluminum oxide thin films prepared by chemical vapor deposition from aluminum 2-ethylhexanoate. Applied Physics Letters, 58(19), 2079-2081. View Source
